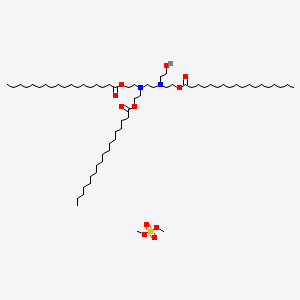
Tristearic acid, triester with 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol, methosulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex is a complex organic compound with a molecular formula of C66H132N2O11S and a molecular weight of 1161.80 g/mol. This compound is known for its unique structure, which includes stearic acid esters and ethylenedinitrilo tetraethanol units, making it a versatile chemical with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex typically involves the esterification of stearic acid with ethylenedinitrilo tetraethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete esterification, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using industrial reactors. The reaction conditions are optimized to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups. These products have distinct properties and applications in various fields .
Scientific Research Applications
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate the interactions of lipids and proteins.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Its ester groups can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: A similar compound used as a chelating agent and in the synthesis of metal complexes.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Another related compound with applications in metal extraction and catalysis.
Uniqueness
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex is unique due to its combination of stearic acid esters and ethylenedinitrilo tetraethanol units, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with lipids and metal ions.
Properties
CAS No. |
23525-20-4 |
|---|---|
Molecular Formula |
C66H132N2O11S |
Molecular Weight |
1161.8 g/mol |
IUPAC Name |
2-[2-[bis(2-octadecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl octadecanoate;dimethyl sulfate |
InChI |
InChI=1S/C64H126N2O7.C2H6O4S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(68)71-59-55-65(54-58-67)52-53-66(56-60-72-63(69)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-61-73-64(70)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-5-7(3,4)6-2/h67H,4-61H2,1-3H3;1-2H3 |
InChI Key |
FHQCADNVDXPSDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO.COS(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


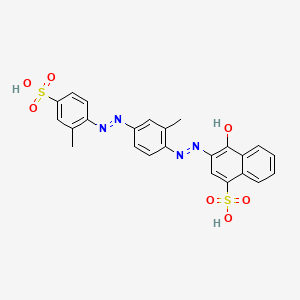
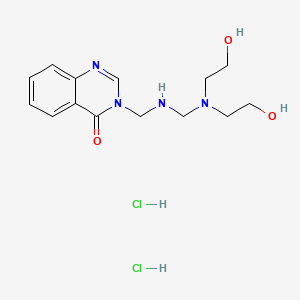
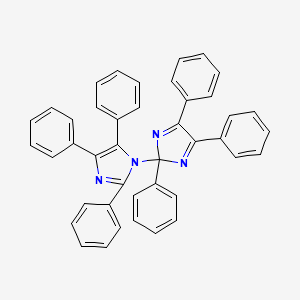
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)
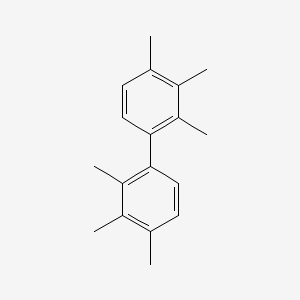
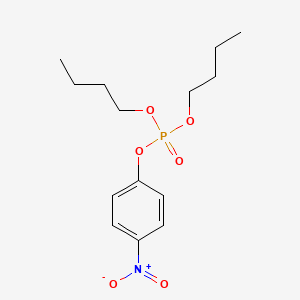
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
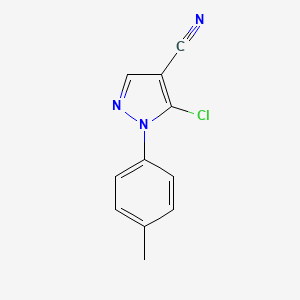
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
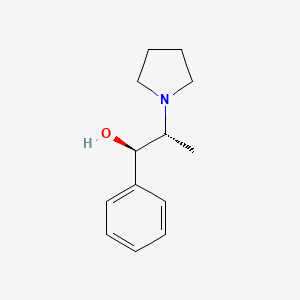
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
